molecular formula C18H38O7 B12663635 3,6,9,12,15-Pentaoxaheptadecane-1,17-diol, hexamethyl- CAS No. 52794-80-6

3,6,9,12,15-Pentaoxaheptadecane-1,17-diol, hexamethyl-

Cat. No.: B12663635
CAS No.: 52794-80-6
M. Wt: 366.5 g/mol
InChI Key: CLIPKFOCBNSYQO-UHFFFAOYSA-N
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Description

3,6,9,12,15-Pentaoxaheptadecane-1,17-diol, hexamethyl- is a chemical compound with the molecular formula C12H26O7. It is also known as hexaethylene glycol. This compound is part of the polyethylene glycol family and is characterized by its multiple ether linkages and terminal hydroxyl groups. It is commonly used in various industrial and scientific applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6,9,12,15-Pentaoxaheptadecane-1,17-diol, hexamethyl- typically involves the polymerization of ethylene oxide. The process can be summarized as follows:

    Polymerization of Ethylene Oxide: Ethylene oxide is polymerized in the presence of a catalyst, such as potassium hydroxide, to form polyethylene glycol.

    Purification: The resulting polymer is purified through distillation or other purification methods to obtain the desired molecular weight and purity.

Industrial Production Methods

In industrial settings, the production of 3,6,9,12,15-Pentaoxaheptadecane-1,17-diol, hexamethyl- involves large-scale polymerization reactors where ethylene oxide is continuously fed and polymerized. The process is carefully controlled to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

3,6,9,12,15-Pentaoxaheptadecane-1,17-diol, hexamethyl- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form simpler alcohols.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or acetic anhydride (Ac2O) are employed for substitution reactions.

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Simpler alcohols.

    Substitution: Halides, esters.

Scientific Research Applications

3,6,9,12,15-Pentaoxaheptadecane-1,17-diol, hexamethyl- has a wide range of applications in scientific research:

    Chemistry: Used as a solvent and reagent in organic synthesis.

    Biology: Employed in the preparation of biocompatible materials and drug delivery systems.

    Medicine: Utilized in the formulation of pharmaceuticals and as a component in medical devices.

    Industry: Applied in the production of polymers, lubricants, and surfactants.

Mechanism of Action

The mechanism of action of 3,6,9,12,15-Pentaoxaheptadecane-1,17-diol, hexamethyl- involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and proteins, affecting their activity and function.

    Pathways: It can modulate biochemical pathways by altering the solubility and stability of biomolecules.

Comparison with Similar Compounds

3,6,9,12,15-Pentaoxaheptadecane-1,17-diol, hexamethyl- can be compared with other similar compounds, such as:

    Tetraethylene glycol: Shorter chain length, different physical properties.

    Pentaethylene glycol: Slightly shorter chain length, similar applications but different reactivity.

    Octaethylene glycol: Longer chain length, higher molecular weight, different solubility and viscosity.

The uniqueness of 3,6,9,12,15-Pentaoxaheptadecane-1,17-diol, hexamethyl- lies in its specific chain length and the balance of hydrophilic and hydrophobic properties, making it suitable for a wide range of applications.

Properties

CAS No.

52794-80-6

Molecular Formula

C18H38O7

Molecular Weight

366.5 g/mol

IUPAC Name

3-[1-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]-2-methylpropan-2-yl]oxy-2,3-dimethylbutan-2-ol

InChI

InChI=1S/C18H38O7/c1-16(2,25-18(5,6)17(3,4)20)15-24-14-13-23-12-11-22-10-9-21-8-7-19/h19-20H,7-15H2,1-6H3

InChI Key

CLIPKFOCBNSYQO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(COCCOCCOCCOCCO)OC(C)(C)C(C)(C)O

Origin of Product

United States

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